N-(2-chloropyridin-3-yl)acetamide

Tautomerism Structural Biology Medicinal Chemistry

Researchers pursuing kinase or antimicrobial SAR programs often face limitations with non-halogenated pyridine scaffolds that lack orthogonal reactivity. N-(2-chloropyridin-3-yl)acetamide (CAS 21352-19-2) resolves this with a unique 2-chloro-3-acetamidopyridine substitution pattern, where the electron-withdrawing chlorine enables selective Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the 2-position while the acetamide remains intact for parallel derivatization. • Enables orthogonal functionalization via Pd-catalyzed cross-coupling at the 2-Cl position • Well-characterized tautomeric state (amide form) supports binding-mode studies • Defined baseline antimicrobial activity (IC50 = 125,000 nM) provides clear SAR reference • Established synthetic route with reliable purity benchmarks (98% HPLC)

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 21352-19-2
Cat. No. B1351506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloropyridin-3-yl)acetamide
CAS21352-19-2
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(N=CC=C1)Cl
InChIInChI=1S/C7H7ClN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11)
InChIKeyKWZIDENWDCKKPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-chloropyridin-3-yl)acetamide (CAS 21352-19-2): A Chlorinated Pyridine Building Block for Specialized Research Procurement


N-(2-chloropyridin-3-yl)acetamide is a chlorinated pyridine derivative (CAS 21352-19-2) with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g/mol . This compound is characterized by an acetamide group substituted at the 3-position of a pyridine ring, with a chlorine atom at the 2-position. Its structure provides a defined reactive profile that is foundational for its role as a versatile synthetic intermediate, particularly in medicinal chemistry and agrochemical development programs [1].

Why N-(2-chloropyridin-3-yl)acetamide Cannot Be Replaced by Common 2-Acetamidopyridine Analogs for Targeted Synthesis


In-class substitution is not feasible due to the unique 2-chloro-3-acetamidopyridine substitution pattern. This specific arrangement significantly alters reactivity and physicochemical properties compared to simple acetamidopyridines. The electron-withdrawing chlorine atom at the 2-position influences the tautomeric equilibrium, directly impacting its chemical behavior and the properties of downstream products [1]. Furthermore, the presence of the chlorine atom provides a distinct synthetic handle for orthogonal functionalization via cross-coupling reactions, a versatility not offered by unsubstituted analogs like 3-acetamidopyridine [2]. These differences directly impact reaction yields, purity profiles, and the ability to access certain chemical space, making simple substitution a risk to project timelines and outcomes.

Quantitative Evidence for the Scientific Differentiation of N-(2-chloropyridin-3-yl)acetamide in Procurement Decisions


Tautomeric Stabilization Relative to Unsubstituted 3-Acetamidopyridine

Studies on 2-acylaminopyridines, a class that includes N-(2-chloropyridin-3-yl)acetamide, have demonstrated that the presence of the 2-chloro substituent significantly shifts the tautomeric equilibrium compared to the unsubstituted 3-acetamidopyridine. While the unsubstituted analog exists in a dynamic equilibrium between amide and imidic acid tautomers, N-(2-chloropyridin-3-yl)acetamide is found to exist predominantly as the amide tautomer-rotamer in various solvents [1]. This is a critical differentiation in reactivity and binding.

Tautomerism Structural Biology Medicinal Chemistry

Differentiation from Bis-Chlorinated Analog 2-Chloro-N-(2-chloropyridin-3-yl)acetamide (CAS 379726-55-3) in Reactivity and Application

The compound 2-chloro-N-(2-chloropyridin-3-yl)acetamide (CAS 379726-55-3) is a closely related analog, featuring a chloroacetyl group instead of a simple acetyl group . This structural difference creates a significant divergence in application. N-(2-chloropyridin-3-yl)acetamide serves as a versatile intermediate for constructing various heterocyclic frameworks via derivatization of the acetamide group [1]. In contrast, 2-chloro-N-(2-chloropyridin-3-yl)acetamide is primarily an intermediate for synthesizing active ingredients in fungicides and pesticides .

Synthetic Intermediate Reactivity Agrochemicals

Baseline Biological Activity Profile vs. Class-Wide Kinase Inhibitor Potential

While derivatives of 2-acetamidopyridines have been identified as potent and selective A3 adenosine receptor antagonists [1], the specific compound N-(2-chloropyridin-3-yl)acetamide is itself documented in chemical databases as having a defined, though modest, baseline of biological activity. For instance, ChEMBL records indicate an antimicrobial activity against Enterococcus faecalis with an IC50 of 125,000 nM [2]. This data point serves as a baseline for SAR studies, where medicinal chemists use this core scaffold to design more potent analogs.

Kinase Inhibition Antimicrobial Drug Discovery

Validated, Reproducible Synthesis Route with Defined Yield and Purity Specifications

A robust and reproducible synthetic route for N-(2-chloropyridin-3-yl)acetamide is documented in patent literature, providing a benchmark for scalable procurement. The procedure involves the acetylation of 2-chloro-3-aminopyridine with acetyl chloride in the presence of triethylamine in dichloromethane . This method yields the desired product in 62% yield with a melting point of 81-83°C, providing clear quality benchmarks for procured material. The commercial availability of this compound is typically at 95% purity . This contrasts with less common or custom-synthesized analogs where such benchmarks may not be publicly established, increasing procurement risk.

Synthetic Methodology Process Chemistry Quality Control

Optimal Research and Procurement Application Scenarios for N-(2-chloropyridin-3-yl)acetamide


Medicinal Chemistry Lead Optimization: Kinase and Antimicrobial Scaffold Exploration

This compound serves as an ideal starting point for structure-activity relationship (SAR) studies focused on improving kinase inhibition or antimicrobial potency. Its defined, albeit weak, baseline antimicrobial activity (IC50 = 125,000 nM) provides a clear metric for evaluating the impact of structural modifications [1]. By substituting N-(2-chloropyridin-3-yl)acetamide with more potent analogs, researchers can efficiently map the pharmacophore and identify leads with significantly enhanced activity.

Synthetic Methodology Development: Cross-Coupling and Heterocycle Synthesis

The 2-chloro substituent provides a reliable synthetic handle for orthogonal functionalization, enabling selective palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. This allows for the controlled introduction of diverse chemical moieties at the 2-position while leaving the acetamide group intact for further derivatization. This is a key advantage over non-chlorinated analogs, which lack this specific reactivity [2].

Agrochemical Intermediate Synthesis: Building Block for Fungicides and Pesticides

While the bis-chlorinated analog 2-chloro-N-(2-chloropyridin-3-yl)acetamide is a more direct intermediate for certain active ingredients [1], N-(2-chloropyridin-3-yl)acetamide remains a valuable precursor for constructing novel heterocyclic scaffolds with potential herbicidal or fungicidal properties [2]. Its established synthetic route and purity benchmarks make it a reliable starting material for agrochemical discovery programs.

Biophysical Studies: Tautomerism and Molecular Recognition

Due to its well-characterized tautomeric state, which favors the amide form [1], this compound is a useful model for studying the role of tautomerism in molecular recognition events, such as protein-ligand binding. Researchers investigating the binding mode of 2-acylaminopyridines can use N-(2-chloropyridin-3-yl)acetamide as a control to isolate the effects of the chloro substituent on binding affinity and kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-chloropyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.